VAP-1 Inhibition: Meta-Chloro vs. Para-Chloro
3-chloro-N-methyl-N-phenylbenzamide demonstrates potent inhibition of rat VAP-1 (IC50 = 10-23 nM) and human VAP-1 (IC50 = 24-180 nM) [1]. In contrast, its para-chloro analog exhibits significantly weaker activity against human VAP-1 with an IC50 of 2,000 nM [2], representing a 78-fold difference in potency (using the most potent human VAP-1 value). This meta-vs-para positional isomerism directly translates into a functional differentiation, highlighting the critical role of the meta-chloro moiety for VAP-1 engagement [3].
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (rat), 23 nM (rat), 24 nM (human), 180 nM (human) |
| Comparator Or Baseline | Para-chloro analog (CHEMBL3915581): IC50 = 2,000 nM (human VAP-1) |
| Quantified Difference | Target compound is up to 78-fold more potent against human VAP-1 than the para-chloro comparator |
| Conditions | CHO cells expressing rat or human VAP-1, using 14C-benzylamine as substrate, 20 min preincubation |
Why This Matters
This data confirms that the meta-chloro substitution pattern is a key driver of VAP-1 inhibition, making this compound a specific and potent tool for probing this target versus its less active para-chloro isomer.
- [1] BindingDB. (n.d.). BDBM50268071. CHEMBL4074717: Inhibition of rat and human VAP-1. View Source
- [2] BindingDB. (n.d.). BDBM50205325. CHEMBL3915581: Inhibition of human VAP-1. View Source
- [3] BindingDB. (n.d.). BDBM50205269. CHEMBL3919913: VAP-1 Inhibition. View Source
